molecular formula C19H21NO4 B2663849 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide CAS No. 1421442-71-8

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide

Cat. No.: B2663849
CAS No.: 1421442-71-8
M. Wt: 327.38
InChI Key: SVRAFJBNMPUAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a benzodioxole scaffold, a structure frequently investigated for its potential to modulate key biological pathways involved in disease progression . Its core value lies in its potential as a chemical probe for studying oncology and genetic disorders. Research into structurally similar compounds, particularly those containing the benzo[d][1,3]dioxol-5-yl moiety, has highlighted their relevance as modulators of ATP-binding cassette (ABC) transporters . This suggests potential research applications for this compound in models of cystic fibrosis and other protein-misfolding diseases. Furthermore, related benzodioxole-containing compounds are being explored for their role in inhibiting critical protein-protein interactions, such as the WDR5-MYC interface . Given that the MYC oncogene is a master regulator of cell proliferation and is dysregulated in a majority of human cancers, this compound may serve as a valuable tool for investigating novel strategies in cancer therapeutics by disrupting oncogenic transcription programs . The presence of a hydroxypropyl linker and a dimethylbenzamide group may influence its physicochemical properties and target binding affinity, making it a versatile intermediate for further structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12-3-4-13(2)15(9-12)19(22)20-8-7-16(21)14-5-6-17-18(10-14)24-11-23-17/h3-6,9-10,16,21H,7-8,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRAFJBNMPUAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized from piperonal through a series of reactions involving reduction and cyclization.

    Hydroxypropyl Chain Introduction: The hydroxypropyl chain is introduced via a nucleophilic substitution reaction, where the benzodioxole intermediate reacts with an appropriate halohydroxypropane under basic conditions.

    Amide Bond Formation: The final step involves the coupling of the hydroxypropyl-benzodioxole intermediate with 2,5-dimethylbenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an amine from the amide group.

    Substitution: Introduction of nitro or halogen groups onto the benzodioxole ring.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets, such as cyclooxygenase enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, thereby reducing the production of pro-inflammatory mediators like prostaglandins . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate of the enzyme.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The hydroxypropyl spacer provides conformational flexibility, unlike the rigid thiazolidinone in or the branched chain in .

Physicochemical Properties

Table 2: Hypothesized Properties Based on Substituents
Compound LogP (Predicted) Solubility (mg/mL) Molecular Weight (g/mol)
Target compound ~3.5 ~0.1 (low) ~355.4
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ~2.0 ~1.5 (moderate) ~207.3
(E)-4-((2,4-Dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide ~2.8 ~0.3 (low) ~352.4

Analysis :

  • The target compound’s higher LogP (due to benzodioxole and dimethyl groups) suggests greater membrane permeability but lower aqueous solubility compared to ’s analog .
  • The hydroxypropyl group may mitigate insolubility slightly, though less effectively than the branched hydroxyethyl chain in .

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide is a compound of significant interest due to its unique structural features and potential biological activities. The compound incorporates a benzo[d][1,3]dioxole moiety, which is frequently associated with various bioactive properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H21N1O4C_{18}H_{21}N_{1}O_{4} with a molecular weight of approximately 315.36 g/mol. The structure includes:

  • Benzo[d][1,3]dioxole moiety : Known for its involvement in various biological activities.
  • Hydroxypropyl group : Enhances solubility and bioavailability.
  • Dimethylbenzamide structure : Contributes to its pharmacological profile.

Target Cells

This compound primarily targets cancer cells, including:

  • Prostate cancer (LNCaP)
  • Pancreatic cancer (MIA PaCa-2)
  • Acute lymphoblastic leukemia (CCRF-CEM)

Mode of Action

The compound exhibits its effects through several mechanisms:

  • Cell Cycle Arrest : Induces cell cycle arrest at the S phase.
  • Apoptosis Induction : Triggers programmed cell death in targeted cancer cells.
  • Microtubule Dynamics : Modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structures.

Pharmacological Effects

Research indicates that this compound has potent anti-cancer properties. The following table summarizes key findings from various studies:

Study Cell Line IC50 (nM) Effect Observed
Study ACCRF-CEM328Growth inhibition
Study BMIA PaCa-2644Apoptosis induction
Study CLNCaP450Cell cycle arrest

Case Study 1: Anticancer Activity

A study investigated the efficacy of this compound against various cancer cell lines. Results demonstrated significant growth inhibition rates and apoptosis in treated cells compared to controls.

Case Study 2: Mechanistic Insights

Another research effort focused on the mechanistic pathways activated by this compound. It was found that the compound significantly altered expression levels of proteins involved in apoptosis and cell cycle regulation, further supporting its potential as an anti-cancer agent.

Q & A

Q. What are the common synthetic routes for preparing N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Condensation of benzo[d][1,3]dioxol-5-yl derivatives with hydroxypropyl intermediates under controlled pH and temperature (e.g., using triethylamine as a base in chloroform) .
  • Step 2 : Acylation with 2,5-dimethylbenzoyl chloride, requiring anhydrous conditions to avoid hydrolysis .
  • Step 3 : Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization .
    Critical Parameters :
ParameterImpactOptimal Conditions
SolventPolarity affects reaction rateChloroform or DMF
TemperatureHigh temps risk side reactions25–40°C
CatalystBase selection (e.g., triethylamine vs. NaOH)Triethylamine for acylation

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is used:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton/carbon environments (e.g., benzo[d][1,3]dioxol methylene protons at δ 5.9–6.1 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Initial screening should focus on:
  • Enzyme Inhibition Assays : Target dihydropteroate synthase (for antimicrobial activity) or kinases (anticancer potential) using fluorometric/colorimetric substrates .
  • Cell-Based Viability Assays : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor Binding Studies : Radioligand displacement assays for neurological targets (e.g., GABA receptors) .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up reactions?

  • Methodological Answer :
  • Continuous Flow Reactors : Enhance mixing and heat transfer for acylation steps, reducing side products .
  • Catalyst Screening : Test alternatives like DMAP or N-hydroxysuccinimide for improved efficiency .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. How to resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Orthogonal Assays : Validate antimicrobial activity with both broth microdilution (MIC) and time-kill kinetics .
  • Target Specificity Profiling : Use CRISPR-edited cell lines to confirm on-target effects .
  • Molecular Dynamics Simulations : Model interactions with enzymes/receptors to explain discrepancies (e.g., binding affinity vs. cellular potency) .

Q. What strategies are effective for elucidating the mechanism of action in complex biological systems?

  • Methodological Answer :
  • Proteomic Profiling : SILAC or TMT labeling to identify differentially expressed proteins post-treatment .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., dihydropteroate synthase) to map binding sites .
  • Knockout Models : Use CRISPR-Cas9 to delete putative targets and assess phenotypic rescue .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., dimethylbenzamide to methoxy/chloro derivatives) .
  • Activity Clustering : Test analogs in enzyme inhibition, cytotoxicity, and solubility assays.
Analog ModificationObserved EffectReference
2,5-Dimethyl → 2-ClIncreased enzyme inhibition
Hydroxypropyl → EthylReduced solubility
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors with activity .

Key Challenges and Future Directions

  • Data Gaps : Limited pharmacokinetic data (e.g., bioavailability, metabolic stability) necessitates in vivo rodent studies .
  • Target Validation : Prioritize CRISPR screens or transcriptomics to confirm primary targets .
  • Green Chemistry : Explore biocatalytic methods for sustainable synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.